molecular formula C13H14N2O3S2 B5575362 2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B5575362
M. Wt: 310.4 g/mol
InChI Key: JCFQCYKGYJKHQL-UHFFFAOYSA-N
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Description

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl and ethyl groups. The final step involves the addition of the thioacetic acid moiety. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with key signaling molecules in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid stands out due to its unique combination of functional groups. The presence of the allyl and ethyl groups, along with the thioacetic acid moiety, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid (CAS# 380453-43-0) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anti-infective and antimalarial properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

The molecular formula of this compound is C13H14N2O3S2, with a molecular weight of 310.39 g/mol. The compound exhibits a high purity level (>98%) and is characterized by its thienopyrimidine backbone, which is known for diverse biological activities.

PropertyValue
Trivial NameThis compound
Molecular FormulaC13H14N2O3S2
CAS Number380453-43-0
Purity>98%
Molecular Weight310.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thienopyrimidine structure allows for modulation of enzyme activities, potentially leading to various therapeutic effects. For instance, compounds within this class have shown promise in inhibiting aldose reductase and exhibiting antiplasmodial activity against Plasmodium falciparum.

Antiplasmodial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antiplasmodial activity. A study demonstrated that modifications at specific positions can enhance the potency against P. falciparum. For example, the introduction of allyl and other substituents at position 3 resulted in compounds with IC50 values ranging from 1.46 to 5.74 μM against the asexual erythrocytic stage of the parasite .

Antibacterial Properties

Thienopyrimidine derivatives have also been evaluated for their antibacterial properties. The presence of the thienopyrimidine scaffold has been linked to activity against various bacterial strains, although specific data on the compound remains limited .

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary findings suggest that while some derivatives exhibit potential therapeutic benefits, they may also present cytotoxic effects at certain concentrations. For instance, compounds structurally similar to this compound have shown CC50 values indicating cytotoxicity against cell lines such as HepG2 .

Case Studies and Research Findings

  • Study on Antimalarial Activity : A systematic investigation into thienopyrimidine derivatives highlighted their efficacy against P. falciparum, with some compounds demonstrating comparable efficacy to established treatments like chloroquine .
  • Aldose Reductase Inhibition : Research has shown that related compounds can act as potent inhibitors of aldose reductase (ALR), suggesting potential applications in managing diabetic complications .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions can significantly influence biological activity, guiding future synthesis efforts for enhanced potency and selectivity .

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-3-5-15-12(18)9-6-8(4-2)20-11(9)14-13(15)19-7-10(16)17/h3,6H,1,4-5,7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFQCYKGYJKHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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